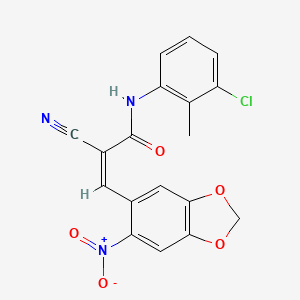
(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12ClN3O5 and its molecular weight is 385.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a complex organic compound notable for its distinctive molecular structure, which includes multiple functional groups such as a cyano group, an amide linkage, and aromatic rings. The presence of chlorine and nitro substituents enhances its potential biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C18H12ClN3O5
- Molecular Weight : 385.76 g/mol
- InChI Key : InChI=...
The compound's structure suggests interactions with various biological targets, including enzymes and receptors involved in critical pathways. The unique arrangement of functional groups may lead to diverse biological activities.
Biological Activity Overview
Research indicates that this compound may exhibit significant pharmacological effects. Computer-aided predictions suggest that compounds with similar structures often possess a range of biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
The nitro and cyano groups are particularly noteworthy as they can enhance interactions with biological macromolecules, potentially leading to therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms of action. For instance:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Specific assays demonstrated that these compounds could induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes involved in inflammatory pathways. Studies have indicated that similar nitro-substituted compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antimicrobial Effects : Research on structurally related compounds has revealed their ability to combat bacterial infections by disrupting cell wall synthesis or inhibiting protein synthesis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 4-Chlorophenylacetic acid | Chlorine substitution on phenyl ring | Anti-inflammatory | Simple structure; fewer functional groups |
| Benzodioxole derivatives | Contains benzodioxole moiety | Anticancer | Varied substituents lead to diverse activities |
| N-(4-Nitrophenyl)acetamide | Nitro substitution on phenyl ring | Antimicrobial | Less complex; focuses on antimicrobial action |
The uniqueness of this compound lies in its combination of multiple reactive sites and diverse functional groups that may enhance its bioactivity compared to simpler analogs.
Propriétés
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c1-10-13(19)3-2-4-14(10)21-18(23)12(8-20)5-11-6-16-17(27-9-26-16)7-15(11)22(24)25/h2-7H,9H2,1H3,(H,21,23)/b12-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLJGIDTLCZIV-XGICHPGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













